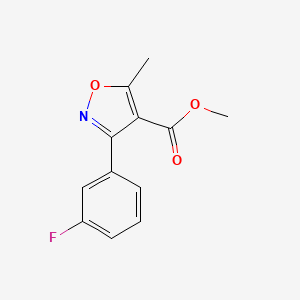

Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate

Descripción general

Descripción

Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzaldehyde with hydroxylamine to form 3-fluorobenzaldoxime. This intermediate then undergoes cyclization with acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and analgesic effects. Its structural features allow for the exploration of novel therapeutic agents aimed at treating conditions such as arthritis and other inflammatory diseases.

Case Studies:

- A study demonstrated that derivatives of isoxazoles, including methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate, exhibited significant enzyme inhibition, which is crucial for developing drugs that modulate inflammatory pathways .

- Another research effort highlighted the compound's potential in developing drugs for neurological disorders, showcasing its versatility in therapeutic applications .

Agricultural Chemistry

In agricultural research, this compound is utilized in formulating agrochemicals that enhance crop protection. Its efficacy against specific pests and diseases makes it a valuable component in sustainable agricultural practices.

Applications:

- The compound is being investigated for its ability to act as an effective pesticide or herbicide, contributing to integrated pest management strategies that minimize environmental impact .

Biochemical Research

Researchers employ this compound in biochemical studies related to enzyme inhibition and metabolic pathway analysis. Its role in understanding the mechanisms of action for various biological processes is pivotal for developing targeted therapies.

Research Highlights:

- Investigations into the enzyme inhibition properties of this compound have revealed potential pathways for therapeutic intervention in metabolic disorders .

- The compound's antimicrobial properties are also under exploration, indicating its possible use in treating infections caused by resistant strains of bacteria .

Material Science

This compound has applications in material science, particularly in creating advanced materials with enhanced thermal and mechanical properties. Its unique chemical structure allows it to be incorporated into polymers and composites.

Material Development:

- Research is ongoing into the use of this compound as a building block for high-performance materials that can withstand extreme conditions while maintaining structural integrity .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. This application aids researchers in accurately analyzing complex mixtures across various samples.

Analytical Applications:

Mecanismo De Acción

The mechanism of action of Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate

- Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate

- Methyl 3-(3-iodophenyl)-5-methylisoxazole-4-carboxylate

Uniqueness

Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Actividad Biológica

Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS No. 1960-92-5) is a compound belonging to the isoxazole family, characterized by its unique structural features, including a fluorophenyl group and a methyl ester functionality. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₁₂H₁₀FNO₃

- Molecular Weight : 235.21 g/mol

- Structure : The compound includes an isoxazole ring, which is known for its diverse biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's reactivity and binding affinity, potentially modulating its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds within the isoxazole class exhibit antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains, although specific data on this compound's antimicrobial effectiveness remains limited.

Anti-inflammatory Properties

Studies have suggested that isoxazole derivatives can possess anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.

Synthesis and Evaluation

A study focused on the synthesis of isoxazole derivatives, including this compound, evaluated their biological activities through in vitro assays. The synthesized compounds were tested for their cytotoxicity and antiviral properties using MDCK cells infected with influenza A virus. Results indicated varying degrees of effectiveness among different derivatives, with some showing promising activity compared to standard antiviral agents like ribavirin .

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| Compound 1b | 0.253 ± 0.001 | 69.05 ± 0.11 | 272.93 |

| Compound 1c | 0.502 ± 0.002 | 19.78 ± 0.07 | 22.02 |

| Ribavirin | 9.891 | N/A | N/A |

Antioxidant Activity

Another aspect of research has explored the antioxidant properties of isoxazole derivatives. In vivo studies using Caenorhabditis elegans and in vitro models demonstrated that certain derivatives exhibited significant antioxidant activity, potentially offering protective effects against oxidative stress .

Applications in Drug Discovery

Given its structural characteristics and biological potential, this compound is being investigated as a candidate for drug development in areas such as:

- Antiviral agents : Its efficacy against viral infections makes it a candidate for further exploration in antiviral drug development.

- Anti-inflammatory drugs : The compound's potential to modulate inflammatory responses could lead to therapeutic applications in treating inflammatory diseases.

- Antimicrobial agents : Ongoing research aims to evaluate its effectiveness against resistant bacterial strains.

Propiedades

IUPAC Name |

methyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-7-10(12(15)16-2)11(14-17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSIJFGXSOANPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.